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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

Cat. No.: B13396775

CFI-400437 (CAS Number: 1247000-76-5) is a potent and selective, ATP-competitive inhibitor
of Polo-like kinase 4 (PLK4).[1][2] As a critical regulator of centriole duplication, PLK4 is a
compelling therapeutic target in oncology.[3][4] Overexpression of PLK4 is observed in various
cancers and is linked to centrosome amplification, genomic instability, and tumorigenesis.[3][4]
CFI-400437 has demonstrated significant anti-proliferative activity in preclinical cancer models,
positioning it as a valuable tool for cancer research and potential therapeutic development.[2]

This technical guide provides an in-depth overview of CFI-400437, including its mechanism of
action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

Property Value

CAS Number 1247000-76-5 (HCI salt)
Molecular Formula C29H28N602

Molecular Weight 492.57 g/mol (free base)

(E)-3-((1H-indazol-6-yl)methylene)-5-methoxy-1-
IUPAC Name ((4-(4-methylpiperazin-1-
yl)phenyl)amino)indolin-2-one

Appearance Solid powder

Solubility Soluble in DMSO
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Mechanism of Action

CFI1-400437 functions as an ATP-competitive inhibitor of the PLK4 kinase domain.[1] By binding
to the ATP-binding pocket, it blocks the phosphorylation of PLK4 substrates that are essential
for centriole duplication.[1] This inhibition disrupts the normal cell cycle, leading to mitotic
defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] The precise cellular
consequences of PLK4 inhibition by CFI-400437 include the induction of mitotic stress,
characterized by the formation of multipolar spindles and subsequent mitotic catastrophe.[1]

Quantitative Data
In Vitro Kinase Inhibitory Activity

The inhibitory activity of CFI-400437 against a panel of kinases has been determined through
various kinase assays. The half-maximal inhibitory concentration (IC50) values are
summarized below.

Kinase Target IC50 (nM)
PLK4 1.55[2]
Aurora A 370[1]
Aurora B 210[1]
KDR (VEGFR?2) 480[1]
FLT3 180[1]

Cell-Based Proliferation/Viability Assays

The anti-proliferative effects of CFI-400437 have been evaluated in various cancer cell lines.
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Cell Line Assay Type IC50 (nM)
MON (Medulloblastoma) MTT 25.3
BT-12 (Glioblastoma) MTT 31.8
BT-16 (Glioblastoma) MTT 45.7
DAOY (Medulloblastoma) MTT 53.2
D283 (Medulloblastoma) MTT 48.9

Data adapted from Suri et al., Int J Mol Sci, 2019.

Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase
Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET)-
based binding assay to determine the IC50 of CFI-400437 against PLK4.

Materials:

e PLK4 enzyme

e Eu-labeled anti-tag antibody

» Alexa Fluor™ 647-labeled kinase tracer

e Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
o CFI-400437 (serially diluted in DMSO)

o 384-well microplates

TR-FRET plate reader

Procedure:
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e Prepare a 2X solution of PLK4 enzyme and Eu-labeled anti-tag antibody in assay buffer.
» Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer.

o Prepare a 4X serial dilution of CFI-400437 in DMSO. Further dilute these solutions in assay
buffer.

e Add 5 pL of the CFI-400437 dilution to the wells of a 384-well plate.

e Add 5 pL of the 2X kinase/antibody mixture to each well.

e Add 10 pL of the 4X tracer solution to each well.

e Incubate the plate at room temperature for 60 minutes, protected from light.

o Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g.,
620 nm) and acceptor (e.g., 665 nm) wavelengths.

o Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to
determine the IC50 value.

Click to download full resolution via product page

Cell Viability/Proliferation Assay (MTT Assay)

This protocol describes the use of a colorimetric MTT assay to assess the effect of CFI-400437
on cancer cell proliferation.

Materials:
e Cancer cell line of interest (e.g., MDA-MB-468)
o Complete cell culture medium

o CFI-400437 (serially diluted in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

Treat the cells with serial dilutions of CFI-400437 (typically for 72 hours). Include a vehicle
control (DMSO).

After the incubation period, add 10 pL of MTT solution to each well and incubate for 2-4
hours at 37°C, allowing for the formation of formazan crystals.

Carefully remove the medium and add 100 pL of solubilization solution to each well to
dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Normalize the absorbance values to the vehicle control and plot the results against the
inhibitor concentration to determine the IC50 value.

Click to download full resolution via product page

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of CFI-400437 in

a mouse xenograft model of breast cancer.

Materials:
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e Immunocompromised mice (e.g., NOD/SCID)

e Human breast cancer cells (e.g., MDA-MB-468)

o Matrigel (optional)

o CFI-400437 formulation for intraperitoneal (i.p.) injection
» Vehicle control

o Calipers for tumor measurement

Procedure:

e Subcutaneously implant human breast cancer cells (e.g., 5 x 10° cells in PBS, optionally
mixed with Matrigel) into the flank of each mouse.

e Monitor tumor growth regularly using calipers.

e When tumors reach a palpable size (e.g., 100-150 mmg), randomize the mice into treatment
and control groups.

e Administer CFI-400437 (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection once
daily for a specified period (e.g., 21 days).[1]

e Monitor tumor volume and body weight regularly throughout the study.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight, histology, biomarker analysis).

e Analyze the data to determine the effect of CFI-400437 on tumor growth.
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Signaling Pathway
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CFI-400437 targets the PLK4-mediated centriole duplication pathway. PLK4 is a master
regulator of this process, and its kinase activity is tightly controlled to ensure that centrioles
duplicate only once per cell cycle.

Click to download full resolution via product page

Pharmacokinetic Profile

Limited publicly available data exists on the detailed pharmacokinetic (ADME) profile of CFI-
400437. Preclinical studies suggest that while it has a significant overall impact, its properties
may not be optimal for brain exposure.[2] Further investigation into its absorption, distribution,
metabolism, and excretion is necessary for a complete understanding of its therapeutic
potential.

Conclusion

CFI1-400437 is a valuable research tool for investigating the role of PLK4 in cancer biology. Its
high potency and selectivity make it a suitable probe for dissecting the molecular mechanisms
of centriole duplication and for exploring PLK4 inhibition as a therapeutic strategy. The data
and protocols provided in this guide are intended to support researchers in the design and
execution of their studies with this compound. Further research, particularly in the area of
pharmacokinetics, will be crucial for its potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13396775#cfi-400437-cas-number-1247000-76-5-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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